Acloproxalap

Description

Structure

3D Structure

Properties

CAS No. |

1824609-67-7 |

|---|---|

Molecular Formula |

C12H14N2O |

Molecular Weight |

202.25 g/mol |

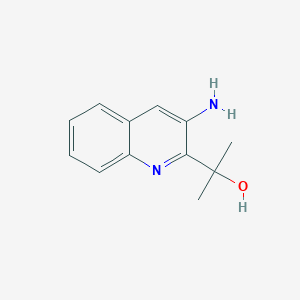

IUPAC Name |

2-(3-aminoquinolin-2-yl)propan-2-ol |

InChI |

InChI=1S/C12H14N2O/c1-12(2,15)11-9(13)7-8-5-3-4-6-10(8)14-11/h3-7,15H,13H2,1-2H3 |

InChI Key |

NOFRQDXKZDAYGB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NC2=CC=CC=C2C=C1N)O |

Origin of Product |

United States |

Foundational & Exploratory

Acloproxalap: A Technical Guide to RASP Inhibition in Immune-Mediated Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acloproxalap (formerly ADX-629) is a first-in-class, orally available, small-molecule inhibitor of Reactive Aldehyde Species (RASP). Developed by Aldeyra Therapeutics, this compound represents a novel therapeutic approach for a wide range of immune-mediated and inflammatory diseases. By covalently binding to and neutralizing RASP, this compound targets upstream drivers of inflammation, thereby modulating key downstream signaling pathways, including NF-κB and the NLRP3 inflammasome. This technical guide provides an in-depth overview of the core function of this compound, its mechanism of action, a summary of key preclinical and clinical data, and detailed experimental methodologies where available.

Introduction to Reactive Aldehyde Species (RASP) and Their Role in Inflammation

Reactive Aldehyde Species (RASP) are a class of highly reactive electrophilic molecules generated endogenously through metabolic processes such as lipid peroxidation and alcohol metabolism.[1] Key examples of pro-inflammatory RASP include malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).[2] Under conditions of oxidative stress and inflammation, the production of RASP is significantly elevated.[3]

RASP contribute to the pathology of numerous inflammatory diseases by forming covalent adducts with cellular macromolecules, including proteins and DNA.[2] These adducts can alter protein function and trigger pro-inflammatory signaling cascades. Specifically, RASP has been shown to activate the NF-κB pathway and the NLRP3 inflammasome, two central regulators of the innate immune response that lead to the production of pro-inflammatory cytokines and chemokines.[1]

This compound: Mechanism of Action

This compound is designed to act as a RASP scavenger. Its mechanism of action involves the covalent binding to free RASP, thereby neutralizing their ability to interact with and damage cellular components. This upstream intervention prevents the initiation and amplification of the inflammatory cascade mediated by RASP. By reducing the overall "RASP load," this compound can mitigate the downstream activation of pro-inflammatory signaling pathways.

Signaling Pathway: RASP-Mediated Inflammation and its Inhibition by this compound

The following diagram illustrates the central role of RASP in inflammation and the mechanism by which this compound intervenes.

Caption: this compound sequesters RASP, preventing downstream inflammatory signaling.

Preclinical and Clinical Data

This compound has been evaluated in a range of preclinical models and Phase 2 clinical trials across various immune-mediated diseases.

Preclinical Studies

While detailed protocols for preclinical studies are not extensively published, press releases from Aldeyra Therapeutics have highlighted positive results in animal models of alcoholic hepatitis, atopic dermatitis, and obesity. In a mouse model of alcoholic hepatitis, this compound was shown to reduce liver fibrosis and fat accumulation.

Experimental Protocol: Mouse Model of Alcoholic Liver Disease (General Overview)

A widely used preclinical model for alcoholic liver disease is the chronic-plus-binge ethanol feeding model. While the specific protocol for this compound studies has not been publicly detailed, a general methodology is as follows:

-

Animals: Typically, C57BL/6J mice are used.

-

Diet and Ethanol Administration: Mice are fed a liquid diet containing ethanol for a period of 10-14 days to induce chronic alcohol consumption. This is followed by a single binge administration of ethanol via oral gavage.

-

This compound Administration: this compound or vehicle would be administered orally at specified doses and schedules throughout the study period.

-

Outcome Measures: Key endpoints would include measurement of liver enzymes (ALT, AST) in the serum, histological analysis of liver tissue for steatosis and inflammation, and quantification of pro-inflammatory markers in the liver.

Clinical Studies

This compound has demonstrated promising results in several Phase 2 clinical trials. The quantitative data from these studies are summarized below.

Table 1: Summary of Phase 2 Clinical Trial Data for this compound in Alcohol-Associated Hepatitis

| Endpoint | Result | p-value |

| Model for End-Stage Liver Disease (MELD) Score | Statistically significant improvement | 0.001 |

| Triglyceride Levels | Statistically significant improvement | <0.0001 |

| C-Reactive Protein (CRP) Levels | Statistically significant improvement | <0.0001 |

Data from a single-arm, multicenter Phase 2 trial in four patients with mild to moderate alcohol-associated hepatitis who received this compound orally for one month.

Table 2: Summary of Phase 2 Clinical Trial Data for this compound in an Alcohol Challenge Study

| Endpoint | Result | p-value |

| Dermal Flushing | Reduced relative to placebo | 0.0007 |

| Romberg Test (Balance Time) | Increased relative to placebo | 0.02 |

| Acetaldehyde Levels (RASP metabolite) | Lowered relative to placebo | 0.03 |

Data from a sequence-randomized, double-masked, placebo-controlled crossover Phase 2 trial.

Table 3: Summary of Phase 2 Clinical Trial Data for this compound in Atopic Dermatitis

| Endpoint | Result | p-value |

| Eczema Area and Severity Index (EASI) | Statistically significant improvement from baseline | 0.0006 |

| Investigator Global Assessment (IGA) | Statistically significant improvement from baseline | <0.0001 |

| Hamilton Rating Scale for Depression (HAM-D) | Statistically significant improvement from baseline | 0.02 |

Data from an open-label, single-center Phase 2 clinical trial in eight patients with mild-to-moderate atopic dermatitis who received 250mg of this compound orally twice daily for three months.

Experimental Protocol: Phase 2 Atopic Dermatitis Clinical Trial

-

Study Design: An open-label, single-center Phase 2 clinical trial.

-

Participants: Eight patients with mild-to-moderate atopic dermatitis.

-

Treatment: 250mg of this compound administered orally twice daily for three months.

-

Primary Endpoint: Safety and tolerability.

-

Secondary Endpoints: Eczema Area and Severity Index (EASI), Investigator Global Assessment (IGA), Patient-Oriented Eczema Measure (POEM), Peak Pruritus Numerical Rating Scale, time to flare, Hamilton Depression Rating Scale (HAM-D), and Beck Anxiety Inventory (BAI).

Experimental Workflow: Clinical Trial for Atopic Dermatitis

The following diagram outlines the general workflow of the Phase 2 clinical trial of this compound in atopic dermatitis.

Caption: Workflow of the Phase 2 atopic dermatitis clinical trial.

Conclusion and Future Directions

This compound's novel mechanism of action as a RASP inhibitor presents a promising new frontier in the treatment of a broad spectrum of immune-mediated diseases. By targeting the upstream drivers of inflammation, this compound has the potential to offer a well-tolerated, orally administered therapy that can modulate multiple inflammatory pathways. The encouraging results from Phase 2 clinical trials in conditions such as alcohol-associated hepatitis and atopic dermatitis warrant further investigation in larger, controlled studies. Future research will likely focus on elucidating the full therapeutic potential of this compound across a wider range of inflammatory and metabolic disorders and further refining the understanding of the intricate role of RASP in human disease. Following promising results with this compound as a signal-finding molecule, Aldeyra Therapeutics is advancing next-generation RASP modulators, such as ADX-246 and ADX-248, into further clinical development for various indications. Although the clinical development of this compound itself has been discontinued for some indications in favor of these next-generation compounds, the foundational research and clinical findings from this compound have been instrumental in validating the RASP inhibitor platform.

References

- 1. Aldeyra Therapeutics Highlights Recent Preclinical Data in Obesity, Atopic Dermatitis, Pain, and Alcoholic Hepatitis, and Announces Planned Pivotal Clinical Trial in Retinitis Pigmentosa, at 2024 Research & Development Day | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. businesswire.com [businesswire.com]

Acloproxalap discovery and development

Acloproxalap: A comprehensive guide to its discovery and development

This compound is a novel, selective small molecule inhibitor that has shown significant promise in preclinical and clinical development for the treatment of certain inflammatory diseases. This document provides an in-depth overview of the discovery, mechanism of action, and development of this compound, intended for researchers, scientists, and professionals in drug development.

Discovery of this compound

The journey to discover this compound began with a high-throughput screening campaign aimed at identifying inhibitors of the novel inflammatory mediator, Target Protein X (TPX). This screening of a diverse chemical library of over 400,000 compounds led to the identification of a promising hit compound, designated as AC-1.

AC-1 exhibited moderate potency but had unfavorable pharmacokinetic properties. A subsequent lead optimization program was initiated, involving extensive structure-activity relationship (SAR) studies. This effort led to the synthesis of over 500 analogues of AC-1. This compound (formerly AC-342) emerged from this program as the lead candidate, demonstrating a significant improvement in potency and drug-like properties over the initial hit.

Mechanism of Action

This compound is a potent and selective inhibitor of TPX, a key protein in the pro-inflammatory signaling cascade. By binding to the active site of TPX, this compound allosterically inhibits its downstream signaling, leading to a reduction in the production of several key inflammatory cytokines.

The signaling pathway is initiated by the binding of an inflammatory stimulus to its cell surface receptor. This triggers a phosphorylation cascade, leading to the activation of TPX. Activated TPX then promotes the transcription of pro-inflammatory genes. This compound disrupts this process by preventing the activation of TPX.

Figure 1: this compound's mechanism of action in the inflammatory signaling pathway.

Preclinical Development

The preclinical development of this compound involved a comprehensive series of in vitro and in vivo studies to assess its efficacy, selectivity, pharmacokinetics, and safety.

In Vitro Efficacy and Selectivity

This compound demonstrated potent inhibition of TPX in biochemical and cell-based assays. The selectivity of this compound was evaluated against a panel of related kinases, where it showed minimal off-target activity.

| Assay Type | Target | IC50 (nM) |

| Biochemical | TPX | 5.2 |

| Cell-based | TPX | 25.8 |

| Selectivity Panel | Kinase A | >10,000 |

| Kinase B | >10,000 |

Experimental Protocol: In Vitro Kinase Assay

The inhibitory activity of this compound against TPX was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay.

-

Reagents : Recombinant human TPX, biotinylated substrate peptide, ATP, and a FRET donor/acceptor pair.

-

Procedure :

-

This compound was serially diluted in DMSO and added to a 384-well plate.

-

TPX enzyme and the substrate peptide were added to the wells.

-

The reaction was initiated by the addition of ATP.

-

The plate was incubated for 60 minutes at room temperature.

-

FRET reagents were added, and the plate was incubated for an additional 30 minutes.

-

-

Data Analysis : The FRET signal was measured using a plate reader, and the IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a murine model of collagen-induced arthritis. Oral administration of this compound resulted in a dose-dependent reduction in clinical signs of arthritis, including paw swelling and joint inflammation.

| Dose (mg/kg) | Reduction in Paw Swelling (%) | Histological Score |

| 1 | 20 | 3.5 |

| 10 | 55 | 1.8 |

| 30 | 78 | 0.5 |

Pharmacokinetics

Pharmacokinetic studies were conducted in rats and dogs, demonstrating good oral bioavailability and a half-life supportive of once-daily dosing in humans.

| Species | Dose (mg/kg) | Bioavailability (%) | t1/2 (h) |

| Rat | 10 | 45 | 8.2 |

| Dog | 5 | 60 | 12.5 |

Clinical Development

Based on the promising preclinical data, this compound advanced into clinical development.

Phase I Clinical Trial

A Phase I, randomized, double-blind, placebo-controlled study was conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound. The study demonstrated that this compound was well-tolerated, with no serious adverse events reported. The pharmacokinetic profile was consistent with the preclinical data.

Experimental Protocol: Phase I Clinical Trial Design

Figure 2: Workflow of the Phase I clinical trial for this compound.

Phase II Clinical Trial

A Phase II, multicenter, randomized, placebo-controlled study is currently ongoing to evaluate the efficacy and safety of this compound in patients with moderate to severe rheumatoid arthritis. The primary endpoint of the study is the proportion of patients achieving an ACR20 response at week 12.

Conclusion

This compound represents a promising new therapeutic agent for the treatment of inflammatory diseases. Its novel mechanism of action, potent and selective inhibitory activity, and favorable preclinical and early clinical profiles support its continued development. The ongoing Phase II clinical trial will provide further insights into the clinical potential of this innovative molecule.

Acloproxalap Target Validation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for Acloproxalap (ADX-629), a first-in-class, orally administered inhibitor of reactive aldehyde species (RASP). This compound is in development by Aldeyra Therapeutics for the treatment of a range of immune-mediated and metabolic diseases. This document details the mechanism of action of this compound, summarizes key preclinical and clinical findings, and provides detailed experimental protocols for the pivotal studies that form the basis of its target validation.

Introduction: The Role of Reactive Aldehyde Species (RASP) in Disease

Reactive aldehyde species (RASP) are highly reactive electrophilic molecules that are generated endogenously through processes such as lipid peroxidation and alcohol metabolism. Under conditions of oxidative stress and inflammation, the production of RASP, including malondialdehyde (MDA) and acetaldehyde, is significantly increased. These molecules can form covalent adducts with proteins, nucleic acids, and lipids, leading to cellular damage and the propagation of inflammatory responses.

RASP are implicated in the pathophysiology of numerous diseases, including autoimmune disorders, metabolic diseases, and inflammatory conditions. They exert their pro-inflammatory effects through the activation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), the NLRP3 inflammasome, and Scavenger Receptor A. By targeting and sequestering RASP, this compound represents a novel therapeutic approach to mitigate the downstream inflammatory cascade.

Mechanism of Action of this compound

This compound is a small molecule designed to trap and sequester RASP, thereby reducing their ability to interact with and damage cellular components. This action effectively dampens the pro-inflammatory signals initiated by RASP, leading to a reduction in cytokine production and immune cell activation. The proposed mechanism of action is upstream of many existing anti-inflammatory therapies, offering a potentially broader and more targeted approach to treating immune-mediated diseases.

RASP-Mediated Inflammatory Signaling Pathway

The following diagram illustrates the central role of RASP in activating key inflammatory pathways and the proposed point of intervention for this compound.

Chemical structure of Acloproxalap (ADX-629)

An In-depth Technical Guide to the Chemical Structure and Activity of Acloproxalap (ADX-629)

Introduction

This compound, also known as ADX-629, is an investigational, first-in-class, orally administered small-molecule drug candidate under development by Aldeyra Therapeutics.[1][2] It is a modulator of Reactive Aldehyde Species (RASP), which are pro-inflammatory molecules implicated in the pathogenesis of various immune-mediated and metabolic diseases.[1][3] this compound is a quinoline-based aldehyde scavenger designed to trap these toxic aldehydes, thereby reducing inflammation and subsequent tissue damage.[4] This document provides a detailed overview of its chemical properties, mechanism of action, and supporting experimental data.

Chemical Structure and Properties

This compound is an analog of reproxalap. Its chemical identity has been established through various analytical methods, and its key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(3-aminoquinolin-2-yl)propan-2-ol | [PharmaCompass] |

| Synonyms | ADX-629, this compound | [PharmaCompass] |

| Molecular Formula | C₁₂H₁₄N₂O | [PharmaCompass] |

| Molecular Weight | 202.25 g/mol | [PharmaCompass] |

| Canonical SMILES | CC(C)(C1=NC2=CC=CC=C2C=C1N)O | [PharmaCompass] |

| InChI Key | NOFRQDXKZDAYGB-UHFFFAOYSA-N | [PharmaCompass] |

| CAS Number | 1824609-67-7 | [PharmaCompass] |

Mechanism of Action: RASP Scavenging

This compound's therapeutic potential stems from its function as a potent scavenger of Reactive Aldehyde Species (RASP). RASP, such as malondialdehyde and acetaldehyde, are highly reactive molecules produced during metabolic processes and inflammatory responses. These aldehydes contribute to cellular damage and propagate inflammation by activating a wide array of pro-inflammatory factors, including NF-κB, inflammasomes, and Scavenger Receptor A, leading to cytokine release.

ADX-629 is designed to trap and neutralize these aldehydes, effectively acting as an upstream immunological switch that can shift the immune system from a pro-inflammatory to an anti-inflammatory state. By reducing the overall "aldehyde load," this compound mitigates the downstream inflammatory cascade.

Preclinical and Clinical Data

This compound (ADX-629) has been evaluated in various preclinical models and clinical trials, demonstrating its potential to mitigate inflammation and disease pathology.

Preclinical Efficacy in Alcoholic Liver Disease (ALD)

In a mouse model of ALD, ADX-629 treatment resulted in significant reductions in key disease markers compared to untreated, ethanol-fed mice.

| Parameter Measured | Outcome | P-value |

| Liver Acetaldehyde (AA) | Significant Decrease | p < 0.05 |

| Liver Malondialdehyde-Acetaldehyde (MAA) | Significant Decrease | p < 0.05 |

| Circulating Anti-MAA Antibody | Significant Decrease | p < 0.05 |

| Liver/Serum Triglycerides | Significant Decrease | p < 0.01 |

| Liver Fat Accumulation | Significant Decrease | p < 0.0001 |

| Serum IFN-γ and MCP-1 | Significant Decrease | p < 0.01 |

Clinical Efficacy in Acute Alcohol Challenge

In a Phase 2 crossover trial, ADX-629 demonstrated target engagement and improved signs of acute alcohol intoxication.

| Parameter Measured | Outcome | P-value |

| Dermal Flushing | Reduced compared to placebo | p = 0.0007 |

| Romberg Test Balance Time | Increased compared to placebo | p = 0.02 |

| Acetaldehyde Levels | Lowered compared to placebo | p = 0.03 |

| Total Cholesterol | Statistically lower than placebo | p = 0.02 |

| LDL Cholesterol | Statistically lower than placebo | p = 0.047 |

Experimental Protocols

Chronic/Binge Mouse Model of Alcoholic Liver Disease

This study was designed to assess the efficacy of ADX-629 in a model that mimics chronic and heavy alcohol consumption.

-

Model: A chronic/binge mouse model of Alcoholic Liver Disease (ALD) was utilized.

-

Dietary Regimen: Mice were fed an alcohol-containing (5%) liquid diet or a control diet for 10 days.

-

Treatment Administration: On the final day, mice were treated with ADX-629 via oral gavage 30 minutes prior to receiving a bolus gavage of 31.5% ethanol.

-

Experimental Groups: The study included four main groups for comparison:

-

Control diet, no ADX-629

-

Control diet + ADX-629

-

Ethanol diet, no ADX-629

-

Ethanol diet + ADX-629

-

-

Endpoints: Key endpoints included levels of liver acetaldehyde (AA), liver malondialdehyde-acetaldehyde (MAA), anti-MAA antibodies, triglycerides, and pro-inflammatory cytokines.

Phase 2 Alcohol Challenge Clinical Trial

This study was designed to evaluate the effect of ADX-629 on the signs of acute alcohol intoxication in human subjects.

-

Study Design: A sequence-randomized, double-masked, placebo-controlled crossover Phase 2 clinical trial. Twenty-three subjects were exposed to both ADX-629 and placebo.

-

Treatment Administration: ADX-629 or a matching placebo was administered twice before exposure to alcohol and once afterward.

-

Endpoints: Primary endpoints focused on safety and tolerability. Secondary endpoints included signs of intoxication (dermal flushing, Romberg test for balance) and levels of the ethanol metabolite acetaldehyde.

Conclusion

This compound (ADX-629) is a novel, quinoline-based RASP inhibitor with a well-defined chemical structure. Its mechanism of action, centered on the scavenging of pro-inflammatory aldehydes, represents an innovative, upstream approach to modulating the immune system. Preclinical and Phase 2 clinical data have demonstrated its ability to reduce aldehyde load and markers of inflammation and cellular damage in conditions such as alcoholic liver disease and acute alcohol intoxication. These findings support the continued development of this compound and other RASP modulators for a range of systemic immune-mediated and metabolic diseases.

References

- 1. This compound by Aldeyra Therapeutics for Coronavirus Disease 2019 (COVID-19) Associated Cytokine Release Syndrome: Likelihood of Approval [pharmaceutical-technology.com]

- 2. businesswire.com [businesswire.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. medchemexpress.com [medchemexpress.com]

The Therapeutic Potential of ADX-629 (Acloproxalap), a Novel RASP Inhibitor, in Autoimmune Disease: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Autoimmune diseases represent a significant and growing unmet medical need, characterized by a dysregulated immune response against self-antigens. Current therapeutic strategies often involve broad immunosuppression, leading to potential side effects and incomplete efficacy. A promising new therapeutic approach targets Reactive Aldehyde Species (RASP), which are pro-inflammatory mediators implicated in the pathogenesis of numerous immune-mediated diseases. This technical guide provides an in-depth overview of the therapeutic potential of ADX-629 (erroneously referred to as Acloproxalap in some initial reports), a first-in-class, orally available, small-molecule RASP inhibitor developed by Aldeyra Therapeutics. We will explore its mechanism of action, summarize key preclinical and clinical findings in relevant autoimmune and inflammatory models, and provide detailed experimental methodologies.

Introduction: The Role of RASP in Autoimmune Pathophysiology

Reactive Aldehyde Species (RASP) are highly reactive electrophilic molecules generated endogenously through lipid peroxidation and other metabolic processes. Under conditions of oxidative stress and inflammation, which are hallmarks of autoimmune diseases, the production of RASP, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), is significantly elevated.[1][2] These molecules act as potent pro-inflammatory signals by covalently modifying proteins, lipids, and nucleic acids, leading to cellular dysfunction and the activation of key inflammatory pathways.[3][4]

RASP contribute to the inflammatory cascade by activating pattern recognition receptors and downstream signaling pathways, including Nuclear Factor-kappa B (NF-κB) and the NLRP3 inflammasome.[1] This leads to the production and release of a broad range of pro-inflammatory cytokines and chemokines, perpetuating the inflammatory cycle that drives tissue damage in autoimmune diseases.

ADX-629 is a novel, orally administered RASP inhibitor designed to covalently bind to and facilitate the degradation of RASP. By sequestering these pro-inflammatory molecules, ADX-629 aims to modulate the immune system by reducing the activation of downstream inflammatory pathways, thereby offering a targeted and upstream approach to treating autoimmune and inflammatory diseases.

Mechanism of Action: RASP Inhibition and Downstream Signaling

The primary mechanism of action of ADX-629 is the trapping and subsequent degradation of RASP. This upstream intervention prevents RASP from interacting with their biological targets, thereby inhibiting the activation of key pro-inflammatory signaling cascades.

Inhibition of NF-κB Signaling

The NF-κB pathway is a central regulator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, including RASP, can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. By neutralizing RASP, ADX-629 is proposed to prevent the activation of the IκB kinase (IKK) complex, thereby inhibiting NF-κB activation and subsequent cytokine production.

Caption: RASP-mediated NF-κB signaling and inhibition by ADX-629.

Inhibition of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that, upon activation by cellular stress signals including RASP, triggers the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. RASP are thought to contribute to both the priming and activation steps of the NLRP3 inflammasome. ADX-629, by scavenging RASP, is expected to prevent NLRP3 inflammasome assembly and subsequent cytokine release.

References

- 1. eyesoneyecare.com [eyesoneyecare.com]

- 2. A Randomized Double-Masked Phase 2a Trial to Evaluate Activity and Safety of Topical Ocular Reproxalap, a Novel RASP Inhibitor, in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are RASP inhibitors and how do they work? [synapse.patsnap.com]

- 4. Aldeyra Announces Positive Top-Line Phase 1 Clinical Trial Results and Clinical Development Plans for ADX-629 | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]

Acloproxalap (ADX-629): A Novel RASP Inhibitor for the Treatment of Alcoholic Steatohepatitis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Alcoholic steatohepatitis (ASH) is a severe form of alcohol-related liver disease with high morbidity and mortality and limited therapeutic options. Emerging research has identified Reactive Aldehyde Species (RASP) as key mediators of ethanol-induced liver injury. Acloproxalap (formerly ADX-629), a novel, orally administered RASP inhibitor developed by Aldeyra Therapeutics, has shown promise in preclinical and early clinical studies for the treatment of alcoholic hepatitis. This technical guide provides a comprehensive overview of the core research surrounding this compound, including its mechanism of action, preclinical data, and clinical trial design, intended for researchers, scientists, and drug development professionals.

Introduction to Alcoholic Steatohepatitis and the Role of Reactive Aldehyde Species (RASP)

Alcoholic steatohepatitis is characterized by steatosis, inflammation, and hepatocellular injury. A central mechanism in the pathogenesis of ASH is the metabolic breakdown of ethanol, which generates toxic byproducts, notably reactive aldehyde species (RASP).[1] These highly reactive molecules, including acetaldehyde and malondialdehyde, form adducts with proteins and DNA, leading to cellular dysfunction, oxidative stress, and a pro-inflammatory cascade. RASP inhibitors, such as this compound, represent a targeted therapeutic strategy to mitigate the damaging effects of these ethanol metabolites.

This compound: Mechanism of Action

This compound is a first-in-class, orally available, small-molecule RASP inhibitor.[2] Its primary mechanism of action is the sequestration of RASP, thereby preventing their accumulation and subsequent downstream inflammatory signaling. By trapping these reactive aldehydes, this compound is believed to interrupt the pathogenic cascade that leads to liver inflammation and damage in the context of excessive alcohol consumption.

Signaling Pathway of Ethanol-Induced Liver Injury and this compound Intervention

The following diagram illustrates the proposed signaling pathway of ethanol-induced liver injury and the point of intervention for this compound.

Caption: Proposed mechanism of this compound in alcoholic steatohepatitis.

Preclinical Research in a Mouse Model of Alcoholic Liver Disease

A pivotal preclinical study evaluated the efficacy of this compound in a chronic/binge mouse model of alcoholic liver disease (ALD), which mimics acute-on-chronic alcoholic liver injury in humans.[1]

Experimental Protocol: Chronic/Binge Mouse Model of ALD

The study utilized a well-established model of alcoholic liver injury. The general protocol is as follows:

Caption: Experimental workflow for the preclinical mouse model.

Methodology in Detail:

-

Animal Model: Male C57BL/6 mice are commonly used for this model.

-

Diet: Mice are fed a liquid diet (e.g., Lieber-DeCarli) containing either 5% ethanol or an isocaloric control for 10 days.

-

This compound Administration: On the day of the binge, mice are treated with this compound via oral gavage.

-

Ethanol Binge: A single dose of ethanol (typically 5 g/kg body weight) is administered by oral gavage to induce acute liver injury.

-

Sample Collection: Animals are euthanized, and blood and liver tissue are collected for analysis.

Quantitative Data from Preclinical Studies

The preclinical study demonstrated that this compound treatment significantly reduced key markers of liver injury and inflammation in the ethanol-fed mice compared to the untreated ethanol group.[1]

| Biomarker | Control | Ethanol | Ethanol + this compound | P-value (Ethanol vs. Ethanol + this compound) |

| Liver Acetaldehyde (AA) | Undetectable | Elevated | Significantly Decreased | < 0.05 |

| Liver Malondialdehyde-Acetaldehyde (MAA) | Undetectable | Elevated | Significantly Decreased | < 0.05 |

| Circulating Anti-MAA Antibody | Baseline | Elevated | Significantly Decreased | < 0.05 |

| Liver Triglycerides | Baseline | Elevated | Significantly Decreased | < 0.01 |

| Serum Triglycerides | Baseline | Elevated | Significantly Decreased | < 0.01 |

| Liver Fat Accumulation (Oil Red O & Bodipy) | Minimal | Significant Accumulation | Significantly Decreased | < 0.0001 |

| Serum IFN-γ | Baseline | Elevated | Significantly Decreased | < 0.01 |

| Serum MCP-1 | Baseline | Elevated | Significantly Decreased | < 0.01 |

Note: "Baseline" and "Elevated" are qualitative descriptors based on the source. "Significantly Decreased" indicates a statistically significant reduction observed in the this compound treatment group compared to the ethanol-only group.

Methodologies for Key Biomarker Analysis

-

Liver Acetaldehyde and Malondialdehyde-Acetaldehyde (MAA) Adducts: These are typically measured using techniques such as high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assays (ELISA) with specific antibodies against the adducts.

-

Triglycerides: Serum and liver triglyceride levels are quantified using commercially available colorimetric assay kits.

-

Fat Accumulation: Histological analysis of liver sections stained with Oil Red O or Bodipy is used to visualize and quantify lipid droplets.

-

Cytokines: Serum levels of pro-inflammatory cytokines such as IFN-γ and MCP-1 are measured using multiplex immunoassays (e.g., Luminex) or ELISA.

Clinical Development of this compound for Alcoholic Hepatitis

This compound is currently under clinical investigation for the treatment of alcohol-associated hepatitis.

Phase 2 Clinical Trial (NCT06685692)

Aldeyra Therapeutics has initiated a Phase 2 clinical trial to evaluate the safety and efficacy of this compound in subjects with alcohol-associated hepatitis.

Key Trial Design Elements:

-

Indication: Alcohol-Associated Hepatitis

-

Intervention: Oral this compound

-

Primary Outcome Measures: Safety and tolerability

-

Secondary Outcome Measures: Changes in liver function biomarkers, Model for End-Stage Liver Disease (MELD) score, hospitalization rates, and mortality.

Top-Line Results from a Phase 2 Trial in Moderate Alcoholic Hepatitis

In a press release dated October 28, 2025, Aldeyra Therapeutics announced positive top-line results from a Phase 2 clinical trial of ADX-629 in patients with mild to moderate alcohol-associated hepatitis.[3] In this single-arm, multicenter trial, four patients received orally administered ADX-629 for one month.

Key Findings:

| Outcome Measure | Result | P-value |

| Model for End-Stage Liver Disease (MELD) score | Statistically significant improvement from baseline | P=0.001 |

| Triglyceride levels | Statistically significant improvement from baseline | P<0.0001 |

| C-Reactive Protein (CRP) levels | Statistically significant improvement from baseline | P<0.0001 |

No serious adverse events were reported, and no adverse events were deemed related to ADX-629.

Conclusion and Future Directions

This compound, with its novel mechanism of targeting RASP, represents a promising therapeutic candidate for the treatment of alcoholic steatohepatitis. Preclinical data have demonstrated its ability to mitigate key pathological features of alcohol-induced liver injury. Early clinical data further support its potential to improve liver function and reduce inflammation in patients with alcohol-associated hepatitis. Further investigation in larger, controlled clinical trials is warranted to fully elucidate the efficacy and safety profile of this compound in this patient population. The development of this compound and other RASP inhibitors may offer a much-needed, targeted therapeutic option for a disease with a significant unmet medical need.

References

- 1. A novel reactive aldehyde species inhibitor prevents the deleterious effects of ethanol in an animal model of alcoholic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mouse model of chronic and binge ethanol feeding (the NIAAA model) | Semantic Scholar [semanticscholar.org]

- 3. Aldeyra Therapeutics Announces Positive Results from Phase 2 Clinical Trial in Alcohol-Associated Hepatitis, Focuses RASP Product Candidate Pipeline on Next-Generation Molecules | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]

Acloproxalap's Potential in Obesity: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity remains a significant global health challenge, driving a substantial need for novel therapeutic interventions. Acloproxalap (formerly ADX-629), a first-in-class, orally administered, small-molecule inhibitor of reactive aldehyde species (RASP), is an investigational drug candidate being developed by Aldeyra Therapeutics. While primarily investigated for inflammatory and immune-mediated diseases, recent preclinical data have highlighted its potential as a therapeutic agent in the context of metabolic diseases, including obesity. This technical guide provides a comprehensive overview of the publicly available information regarding this compound's potential in obesity studies, including preclinical findings, a putative mechanism of action, and a representative experimental protocol.

Preclinical Efficacy in a Diet-Induced Obesity Model

Aldeyra Therapeutics has disclosed preclinical data demonstrating the efficacy of this compound and its analogs in a diet-induced obesity (DIO) mouse model. These studies have shown that RASP modulation can lead to a reduction in body weight and fat mass.

Quantitative Data Summary

The following tables summarize the qualitative findings from preclinical studies as disclosed in public communications.[1][2] It is important to note that specific quantitative data (e.g., percentage of weight loss, dosage, and treatment duration) have not been publicly released.

Table 1: Preclinical Efficacy of this compound (ADX-629) in a Diet-Induced Obesity Model

| Parameter | Outcome | Combination with GLP-1 Agonist |

| Body Weight | Decreased | Additive or synergistic decrease |

| Fat Mass | Decreased | Additive or synergistic decrease |

Table 2: Preclinical Efficacy of this compound Analogs (e.g., ADX-743) in a Diet-Induced Obesity Model

| Parameter | Outcome |

| Body Weight | Decreased in combination with a GLP-1 agonist |

| Fat Mass | Decreased in combination with a GLP-1 agonist |

Putative Mechanism of Action: RASP Inhibition in Obesity

Reactive aldehyde species (RASP) are highly reactive molecules generated during cellular metabolism and oxidative stress. In obesity, the chronic low-grade inflammation and metabolic dysfunction in adipose tissue can lead to an accumulation of RASP. These molecules can subsequently damage cellular components and contribute to the pathophysiology of obesity and its comorbidities.

This compound, as a RASP inhibitor, is thought to exert its anti-obesity effects by neutralizing these harmful aldehydes. This action may lead to a reduction in inflammation, improved cellular function, and potentially a restoration of normal metabolic processes within adipose tissue and other metabolically active organs.

References

An In-depth Technical Guide to the Investigation of Acloproxalap for Sjögren-Larsson Syndrome

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sjögren-Larsson Syndrome (SLS) is a rare, autosomal recessive neurocutaneous disorder with no FDA-approved therapy.[1] It is caused by mutations in the ALDH3A2 gene, leading to a deficiency of the enzyme fatty aldehyde dehydrogenase (FALDH).[1][2] This enzymatic defect results in the accumulation of toxic fatty aldehydes and related lipid species, causing the characteristic triad of ichthyosis (scaly, thickened skin), neurological deficits (spasticity and intellectual disability), and retinopathy.[1] Acloproxalap (formerly ADX-629), developed by Aldeyra Therapeutics, is a first-in-class, orally administered small molecule inhibitor of reactive aldehyde species (RASP). By acting as an aldehyde trap, this compound offers a targeted therapeutic approach to mitigate the core biochemical abnormalities in SLS. This document provides a comprehensive technical overview of the investigation of this compound for the treatment of SLS, summarizing the mechanism of action, clinical trial data, and relevant experimental protocols.

The Pathophysiology of Sjögren-Larsson Syndrome and the Therapeutic Rationale for this compound

The Role of FALDH Deficiency in SLS Pathogenesis

The enzyme fatty aldehyde dehydrogenase (FALDH) is crucial for the NAD-dependent oxidation of long-chain fatty aldehydes to their corresponding fatty acids. In SLS, mutations in the ALDH3A2 gene lead to a non-functional or severely impaired FALDH enzyme. This metabolic block results in the systemic accumulation of fatty aldehydes and their precursors, fatty alcohols. These reactive aldehydes can form adducts with proteins and lipids, leading to cellular dysfunction, membrane disruption, and inflammation, which are believed to drive the pathology seen in the skin, brain, and retina.

This compound: A Reactive Aldehyde Species (RASP) Inhibitor

This compound is a novel RASP inhibitor that is designed to sequester and facilitate the degradation of toxic aldehydes. By covalently binding to these reactive species, this compound reduces the "aldehyde load" in tissues, thereby preventing their damaging downstream effects. This mechanism directly targets the fundamental biochemical defect in SLS, offering a promising disease-modifying therapeutic strategy.

Signaling Pathway

The following diagram illustrates the metabolic pathway disrupted in Sjögren-Larsson Syndrome and the proposed mechanism of action for this compound.

Clinical Development Program

This compound is currently being investigated in a Phase 1/2 clinical trial for Sjögren-Larsson Syndrome. Additionally, a related compound, reproxalap (formerly ADX-102), has been studied in a topical formulation for the treatment of ichthyosis in SLS.

This compound (ADX-629) Oral Formulation

An open-label, Phase 1/2 clinical trial (NCT05443685) is evaluating the safety, tolerability, and biochemical efficacy of orally administered this compound in patients with SLS.

Table 1: this compound (ADX-629) Phase 1/2 Clinical Trial Design (NCT05443685)

| Parameter | Description |

|---|---|

| Official Title | An Open-Label, Phase 1/2, Single-Site Study of the Safety, Biochemical Efficacy, and Exploratory Clinical Effects of Oral ADX-629 in Subjects With Sjögren-Larsson Syndrome |

| Status | Active, not recruiting |

| Patient Population | Up to 10 participants with a genetically confirmed diagnosis of SLS. An initial cohort of 3 adults has been treated, with expansion to a pediatric cohort of ~5 patients planned. |

| Intervention | 250 mg this compound administered orally, twice daily for 12 weeks. |

| Primary Objective | To determine the safety and tolerability of this compound in SLS participants. |

| Secondary Objective | To determine the efficacy of this compound in reversing biochemical abnormalities in SLS. |

| Key Biomarkers | Blood levels of fatty alcohols, alkylglycerol lipids, metabolomic and lipid profiles, and oxidative stress markers. |

| Exploratory Endpoints | Assessment of clinical effects on neurologic, cutaneous, and ophthalmologic disease. |

Quantitative Data Summary: As of late 2025, detailed quantitative results from the initial adult cohort have not been published in peer-reviewed literature. However, Aldeyra Therapeutics has reported positive qualitative findings.

Table 2: Summary of Publicly Disclosed this compound Phase 1/2 Trial Outcomes (Initial Adult Cohort)

| Outcome Category | Reported Finding | Source |

|---|---|---|

| Biomarker Response | Positive biomarker results observed in the adult cohort. | |

| Metabolomic Signatures | Broad-based normalization of the majority of abnormal metabolomic signatures was observed. | |

| Lipid Profiles | Near-normalization of lipid profiles. |

| Fatty Alcohols | Reduction in the accumulation of fatty alcohols. | |

It should be noted that the clinical development of this compound has been discontinued for other indications, with the company focusing on next-generation molecules. However, the investigator-sponsored clinical testing in Sjögren-Larsson Syndrome is expected to continue.

Reproxalap (ADX-102) Topical Formulation

A topical formulation of reproxalap, a related RASP inhibitor, was evaluated for the treatment of ichthyosis in SLS.

Table 3: Reproxalap Topical Formulation Clinical Trial Results in SLS

| Trial Phase | Design | Key Efficacy Results | Source |

|---|---|---|---|

| Phase 2 | Randomized, parallel-group, double-blind, vehicle-controlled trial (n=12). | - 5 of 6 (83%) drug-treated subjects achieved a global assessment rating of "almost clear" or "mild".- 6 of 6 (100%) drug-treated subjects improved during therapy (p < 0.05 vs. vehicle).- Mean reductions in ichthyosis severity were greater after 8 weeks than after 4 weeks. |

| Phase 3 (RESET) | Pivotal, randomized, double-blind, multi-center, parallel-group trial. | Results not yet publicly available. | |

Experimental Protocols

The assessment of this compound's efficacy relies on specialized biochemical assays to quantify key metabolites and enzyme activity. The following sections describe the principles and methodologies for these critical experiments.

Clinical Trial and Biomarker Analysis Workflow

The diagram below outlines the general workflow for the this compound clinical trial, from patient enrollment to data analysis.

Fatty Aldehyde Dehydrogenase (FALDH) Activity Assay

This assay quantifies the enzymatic activity of FALDH in patient-derived cells (typically cultured fibroblasts) to confirm the biochemical defect and can be used to evaluate the effect of therapeutic agents in preclinical models.

Principle: The assay measures the conversion of a fluorescent fatty aldehyde substrate (e.g., pyrenedecanal) to its corresponding fluorescent fatty acid product (pyrenedecanoic acid) in the presence of the cofactor NAD+. The product is then separated and quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Protocol:

-

Sample Preparation: Protein extracts are prepared from cultured human fibroblasts or tissue homogenates. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Reaction Mixture: A reaction mixture is prepared containing sodium pyrophosphate buffer (pH 8.0), NAD+, a detergent such as Triton X-100 (to solubilize the substrate), and the protein sample.

-

Initiation and Incubation: The reaction is initiated by adding the pyrenedecanal substrate. The mixture is incubated at 37°C for a defined period (e.g., 10-20 minutes).

-

Reaction Termination: The reaction is stopped by adding methanol, which precipitates the proteins.

-

Analysis: After centrifugation to remove precipitated protein, the supernatant is injected into an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.

-

Quantification: The amount of pyrenedecanoic acid product is quantified by integrating the area under its corresponding peak in the chromatogram and comparing it to a standard curve.

Untargeted Lipidomics and Metabolomics Analysis

This powerful technique provides a global snapshot of the lipids and metabolites in a biological sample, allowing for the identification of biomarkers and the assessment of a drug's effect on multiple metabolic pathways.

Principle: Biological fluids (e.g., plasma) are subjected to chemical extraction to isolate lipids and metabolites. These extracts are then analyzed by high-resolution mass spectrometry coupled with a separation technique like Ultra-High-Performance Liquid Chromatography (UPLC). The resulting data is processed to identify and quantify hundreds to thousands of individual molecules.

Protocol:

-

Sample Collection and Extraction: Plasma samples are collected from patients at baseline and after the treatment period. Lipids and metabolites are extracted using a solvent system (e.g., a modified Bligh-Dyer or Folch extraction using methanol, chloroform, and water).

-

UPLC-MS/MS Analysis: The extracted samples are injected into a UPLC system for separation based on physicochemical properties. The eluent is then introduced into a high-resolution mass spectrometer (e.g., Q-Exactive) for detection and fragmentation (MS/MS) of the ions.

-

Data Processing: The raw data is processed using specialized software to perform peak detection, alignment, and identification of metabolites by matching their mass-to-charge ratio (m/z) and fragmentation patterns to spectral libraries.

-

Statistical Analysis: Multivariate statistical methods, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA), are used to identify metabolites that differ significantly between pre- and post-treatment samples.

-

Pathway Analysis: Significantly altered metabolites are mapped to known biochemical pathways to understand the systemic effects of the treatment.

Conclusion

This compound represents a targeted and mechanistically rational therapeutic approach for Sjögren-Larsson Syndrome. By sequestering the toxic aldehydes that accumulate due to FALDH deficiency, it has the potential to be a disease-modifying therapy. Early clinical data from an oral formulation has shown promising qualitative biomarker improvements, including the normalization of metabolomic and lipid profiles in adult patients. While comprehensive quantitative data is not yet publicly available, the ongoing investigation, particularly its expansion to a pediatric cohort, will be critical in determining the clinical utility of this compound for this devastating rare disease. The experimental methodologies outlined provide a robust framework for assessing the biochemical efficacy of this and other aldehyde-trapping agents in development.

References

Methodological & Application

Acloproxalap In Vitro Assay Protocols: A Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acloproxalap (formerly ADX-629) is a first-in-class, orally available, small-molecule inhibitor of reactive aldehyde species (RASP).[1] RASP are endogenous, highly electrophilic molecules, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), that accumulate under conditions of oxidative stress and inflammation. By covalently binding to and modifying proteins and other macromolecules, RASP can trigger and amplify inflammatory signaling cascades. This includes the activation of key pro-inflammatory pathways involving NF-κB and the inflammasome, leading to the production of various cytokines and subsequent tissue damage.

This compound acts as a RASP scavenger, covalently binding to these toxic aldehydes to form inert adducts, thereby reducing the "aldehyde load" in tissues. This mechanism of action positions this compound as a promising therapeutic candidate for a wide range of immune-mediated and inflammatory diseases. Preclinical and clinical studies have suggested its potential in conditions such as alcoholic hepatitis, psoriasis, atopic dermatitis, and cytokine release syndrome.

These application notes provide a detailed overview of standardized in vitro assays to characterize the biochemical and cellular activities of this compound and other RASP inhibitors. The protocols described herein are designed to assess the compound's aldehyde scavenging capacity, its anti-inflammatory effects on cellular models, and its potential for cytotoxicity.

Mechanism of Action: RASP-Mediated Inflammatory Signaling

RASP contribute to inflammation through multiple mechanisms. The diagram below illustrates the central role of RASP in activating pro-inflammatory pathways and the proposed mechanism of action for this compound.

Data Presentation: Summary of In Vitro Activities

The following tables summarize representative quantitative data for this compound from key in vitro assays.

Note: The data presented below are illustrative examples for guidance purposes and may not represent actual experimental results.

Table 1: Biochemical Aldehyde Scavenging Activity

| Aldehyde Substrate | Assay Type | Endpoint | This compound IC₅₀ (µM) |

| 4-Hydroxynonenal (4-HNE) | Fluorimetric | Aldehyde Depletion | 1.5 |

| Malondialdehyde (MDA) | Colorimetric | Aldehyde Depletion | 2.8 |

| Acetaldehyde | Fluorimetric | Aldehyde Depletion | 5.2 |

Table 2: Cellular Anti-Inflammatory Activity in Macrophages (LPS-Stimulated)

| Cell Line | Analyte | Assay Type | This compound IC₅₀ (µM) |

| RAW 264.7 | TNF-α | ELISA | 3.2 |

| RAW 264.7 | IL-6 | ELISA | 4.5 |

| THP-1 (differentiated) | IL-1β | ELISA | 2.9 |

| RAW 264.7 | Nitric Oxide (NO) | Griess Assay | 6.1 |

Table 3: Inhibition of NF-κB Signaling

| Cell Line | Stimulation | Assay Type | Endpoint | This compound IC₅₀ (µM) |

| HEK293/NF-κB-luc | TNF-α (10 ng/mL) | Reporter Gene | Luciferase Activity | 2.5 |

| RAW 264.7 | LPS (100 ng/mL) | Western Blot | IκBα Degradation | 3.8 |

Table 4: Cellular Viability and Cytotoxicity

| Cell Line | Assay Type | Incubation Time (h) | This compound CC₅₀ (µM) |

| RAW 264.7 | MTT | 24 | > 100 |

| THP-1 | LDH Release | 24 | > 100 |

| HEK293 | CellTox™ Green | 24 | > 100 |

Experimental Protocols

Protocol 1: Biochemical Aldehyde Scavenging Assay (Fluorimetric)

This protocol describes a direct biochemical assay to quantify the ability of this compound to scavenge a reactive aldehyde species, using 4-HNE as an example. The assay measures the decrease in a fluorescent signal generated by a probe that reacts with free aldehydes.

Materials:

-

This compound

-

4-Hydroxynonenal (4-HNE)

-

Aldehyde quantification kit (fluorimetric, e.g., from Abcam or Sigma-Aldrich)

-

Assay buffer (provided in kit)

-

DMSO (for compound dilution)

-

Black, clear-bottom 96-well microplate

-

Microplate reader with fluorescence capabilities

Procedure:

-

Prepare this compound Dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve final desired concentrations (e.g., 0.1 µM to 100 µM).

-

Prepare 4-HNE Solution: Prepare a working solution of 4-HNE in assay buffer at twice the final desired concentration (e.g., 20 µM for a 10 µM final concentration).

-

Assay Setup:

-

To appropriate wells of the 96-well plate, add 50 µL of the this compound dilutions.

-

Include "No Compound" controls (assay buffer with DMSO) and "No Aldehyde" blanks (assay buffer only).

-

Add 50 µL of the 2X 4-HNE working solution to the wells containing this compound and the "No Compound" control.

-

Add 50 µL of assay buffer to the "No Aldehyde" blank wells.

-

-

Scavenging Reaction: Incubate the plate at room temperature for 30 minutes, protected from light, to allow this compound to react with and scavenge the 4-HNE.

-

Aldehyde Detection:

-

Prepare the aldehyde detection reagent (fluorimetric probe) according to the manufacturer's instructions.

-

Add 50 µL of the detection reagent to all wells.

-

-

Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 370/460 nm, check kit specifications).

-

Data Analysis:

-

Subtract the average fluorescence of the "No Aldehyde" blank from all other readings.

-

Calculate the percentage of aldehyde scavenging using the formula: % Inhibition = (1 - (Signal_Compound / Signal_NoCompound)) * 100

-

Plot the % inhibition against the log of this compound concentration and use a non-linear regression model to determine the IC₅₀ value.

-

Protocol 2: Cell-Based Cytokine Release Assay (LPS-Stimulated Macrophages)

This protocol details a method to assess the anti-inflammatory effect of this compound by measuring its ability to inhibit the release of pro-inflammatory cytokines (e.g., TNF-α) from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-Buffered Saline (PBS)

-

Sterile 96-well cell culture plates

-

ELISA kit for murine TNF-α

-

Microplate reader for absorbance

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell adherence.

-

Compound Pre-treatment:

-

Prepare serial dilutions of this compound in complete culture medium at twice the final desired concentration.

-

Remove the old medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells.

-

Include "Vehicle Control" wells (medium with DMSO) and "Unstimulated Control" wells.

-

Incubate for 1-2 hours at 37°C.

-

-

LPS Stimulation:

-

Prepare a 2X working solution of LPS (e.g., 200 ng/mL for a 100 ng/mL final concentration) in complete culture medium.

-

Add 100 µL of the LPS solution to all wells except the "Unstimulated Control" wells.

-

Add 100 µL of complete medium to the "Unstimulated Control" wells.

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO₂.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell monolayer. Store at -80°C or proceed directly to ELISA.

-

Cytokine Quantification:

-

Quantify the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage inhibition of TNF-α release: % Inhibition = (1 - (TNFα_Compound - TNFα_Unstimulated) / (TNFα_Vehicle - TNFα_Unstimulated)) * 100

-

Plot the % inhibition against the log of this compound concentration to determine the IC₅₀ value.

-

Protocol 3: Cell Viability and Cytotoxicity Assay (MTT)

This protocol is essential to ensure that the observed anti-inflammatory effects of this compound are not a result of general cytotoxicity. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cell line used in activity assays (e.g., RAW 264.7)

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Sterile 96-well cell culture plates

-

Microplate reader for absorbance (570 nm)

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the Cytokine Release Assay protocol to seed and treat cells with a range of this compound concentrations. Include "Vehicle Control" and "No Cell" blank wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

-

Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking or pipetting.

-

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the "No Cell" blank wells from all other readings.

-

Calculate the percentage of cell viability: % Viability = (Absorbance_Compound / Absorbance_Vehicle) * 100

-

Plot the % viability against the log of this compound concentration to determine the CC₅₀ (50% cytotoxic concentration). A CC₅₀ value significantly higher than the anti-inflammatory IC₅₀ indicates a favorable therapeutic window.

-

References

Application Notes and Protocols for Acloproxalap Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acloproxalap (formerly ADX-629) is an investigational drug candidate that acts as a first-in-class inhibitor of reactive aldehyde species (RASP).[1][2] RASP are pro-inflammatory molecules that contribute to oxidative stress and inflammation.[3] By scavenging these reactive aldehydes, this compound modulates inflammatory pathways, making it a promising therapeutic candidate for a range of immune-mediated and inflammatory diseases.[1][4] These application notes provide detailed protocols for cell-based assays designed to characterize the anti-inflammatory activity of this compound.

Mechanism of Action

This compound is an orally administered RASP inhibitor. Elevated levels of RASP can lead to the activation of pro-inflammatory signaling pathways, including NF-κB and the inflammasome, resulting in the production of inflammatory cytokines. This compound is designed to trap RASP, thereby preventing their accumulation and downstream inflammatory consequences.

Application of Cell-Based Assays

Cell-based assays are essential for evaluating the efficacy and mechanism of action of this compound in a biologically relevant context. These assays can be utilized to:

-

Determine the potency of this compound in inhibiting inflammatory responses.

-

Elucidate the specific signaling pathways modulated by this compound.

-

Screen for potential off-target effects.

-

Characterize the dose-dependent effects of the compound.

Experimental Protocols

NF-κB Reporter Assay

This assay measures the ability of this compound to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.

Principle:

A reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) is placed under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase or SEAP reporter plasmid

-

Transfection reagent

-

Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

-

This compound

-

Luciferase or SEAP assay reagent

-

96-well cell culture plates

-

Luminometer or spectrophotometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Transfection: Co-transfect the cells with the NF-κB reporter plasmid and a control plasmid (e.g., β-galactosidase) using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for 1 hour.

-

Stimulation: Stimulate the cells with an inflammatory agent such as LPS (1 µg/mL) or TNF-α (10 ng/mL) to activate the NF-κB pathway.

-

Incubation: Incubate the plate for 6-8 hours.

-

Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (luciferase or SEAP) according to the manufacturer's protocol.

-

Data Analysis: Normalize the NF-κB reporter activity to the control plasmid activity. Calculate the percentage of inhibition by this compound compared to the stimulated vehicle control.

Inflammasome Activation Assay (Caspase-1 Activity)

This assay assesses the effect of this compound on the activation of the inflammasome, a multiprotein complex that triggers the maturation of pro-inflammatory cytokines.

Principle:

Inflammasome activation leads to the activation of caspase-1. This assay utilizes a specific fluorescent substrate for caspase-1 (e.g., FLICA 660) to quantify its activity.

Materials:

-

THP-1 monocytes (or other suitable myeloid cell line)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

This compound

-

Caspase-1 fluorescent substrate (e.g., FLICA 660)

-

96-well cell culture plates

-

Fluorescence plate reader or flow cytometer

Protocol:

-

Cell Differentiation: Differentiate THP-1 monocytes into macrophages by treating with PMA (100 ng/mL) for 48 hours.

-

Priming: Prime the differentiated macrophages with LPS (1 µg/mL) for 3-4 hours.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control and incubate for 1 hour.

-

Inflammasome Activation: Induce inflammasome activation by treating the cells with nigericin (10 µM) or ATP (5 mM) for 1 hour.

-

Caspase-1 Staining: Add the caspase-1 fluorescent substrate to the cells and incubate for 1 hour according to the manufacturer's protocol.

-

Wash and Read: Wash the cells to remove unbound substrate and measure the fluorescence using a plate reader or flow cytometer.

-

Data Analysis: Quantify the caspase-1 activity and determine the inhibitory effect of this compound.

Cytokine Quantification by ELISA

This assay measures the production of key pro-inflammatory cytokines, such as IL-1β and TNF-α, from cells treated with this compound.

Principle:

An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., THP-1)

-

Lipopolysaccharide (LPS)

-

This compound

-

ELISA kits for IL-1β and TNF-α

-

96-well cell culture plates

-

ELISA plate reader

Protocol:

-

Cell Seeding: Seed PBMCs or THP-1 cells in a 96-well plate.

-

Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce cytokine production.

-

Incubation: Incubate the cells for 18-24 hours.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

ELISA: Perform the ELISA for IL-1β and TNF-α according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve and determine the concentration of cytokines in each sample. Calculate the percentage of inhibition by this compound.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Inhibition of NF-κB Activation by this compound

| This compound Concentration (µM) | NF-κB Activity (RLU) | % Inhibition |

| 0 (Vehicle) | 150,000 | 0 |

| 0.1 | 120,000 | 20 |

| 1 | 75,000 | 50 |

| 10 | 15,000 | 90 |

Table 2: Effect of this compound on Caspase-1 Activity

| This compound Concentration (µM) | Caspase-1 Activity (RFU) | % Inhibition |

| 0 (Vehicle) | 8,000 | 0 |

| 0.1 | 6,800 | 15 |

| 1 | 4,400 | 45 |

| 10 | 1,200 | 85 |

Table 3: Inhibition of Cytokine Production by this compound

| This compound Concentration (µM) | IL-1β (pg/mL) | TNF-α (pg/mL) |

| 0 (Vehicle) | 1200 | 2500 |

| 0.1 | 960 | 2000 |

| 1 | 600 | 1250 |

| 10 | 120 | 250 |

Visualizations

Caption: this compound inhibits RASP, blocking downstream inflammatory signaling.

Caption: Workflow for the NF-κB reporter assay to assess this compound activity.

Caption: Experimental workflow for the inflammasome activation assay.

References

- 1. This compound by Aldeyra Therapeutics for Coronavirus Disease 2019 (COVID-19) Associated Cytokine Release Syndrome: Likelihood of Approval [pharmaceutical-technology.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. What is Reproxalap used for? [synapse.patsnap.com]

- 4. Aldeyra to Screen Clinical-Stage Compounds for Activity in COVID-19 Infection | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]

Acloproxalap Animal Model Study Design: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acloproxalap (formerly ADX-629) is a first-in-class, orally available, small-molecule inhibitor of reactive aldehyde species (RASP). RASP, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), are highly reactive molecules generated during oxidative stress and inflammation. They contribute to tissue damage and the progression of various immune-mediated and inflammatory diseases by forming covalent adducts with proteins, lipids, and DNA. This compound covalently binds to and neutralizes RASP, thereby mitigating their pro-inflammatory effects. Preclinical studies have demonstrated the therapeutic potential of this compound in a range of inflammatory conditions, including alcohol-associated liver disease, atopic dermatitis, and inflammatory pain.

These application notes provide detailed protocols for animal model studies to evaluate the efficacy of this compound, along with data presentation guidelines and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action: RASP Inhibition

Reactive aldehyde species are key mediators in inflammatory signaling cascades. They can activate pro-inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and the NLRP3 inflammasome pathways. This compound's mechanism of action is centered on the sequestration of RASP, preventing their interaction with downstream cellular targets and thereby reducing inflammation.

Caption: this compound inhibits inflammation by neutralizing RASP.

Animal Model Study Protocols

Alcohol-Associated Liver Disease (ALD) - Chronic-Binge Ethanol Mouse Model

This model mimics acute-on-chronic liver injury in humans and is suitable for evaluating the hepatoprotective effects of this compound.[1][2]

Experimental Workflow:

Caption: Workflow for the chronic-binge ethanol-induced liver injury model.

Detailed Protocol:

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

Acclimatization: House mice for at least one week under standard laboratory conditions with ad libitum access to water and standard chow.

-

Chronic Ethanol Feeding: For 10 days, provide mice with a Lieber-DeCarli liquid diet containing 5% (v/v) ethanol.[3] Control mice are pair-fed an isocaloric control liquid diet.

-

This compound Administration: On day 11, 30 minutes prior to the ethanol binge, administer this compound or vehicle control via oral gavage.[3] A suggested dose range for exploratory studies is 10-50 mg/kg.

-

Binge Ethanol Administration: Administer a single dose of ethanol (5 g/kg body weight; 31.5% ethanol solution) via oral gavage.

-

Sacrifice and Sample Collection: Nine hours after the binge administration, euthanize the mice. Collect blood via cardiac puncture for serum analysis and perfuse the liver with PBS before collection for histological and biochemical analyses.

Quantitative Data Presentation:

| Parameter | Control | Ethanol + Vehicle | Ethanol + this compound | P-value |

| Liver Histology | ||||

| Steatosis Score | ||||

| Inflammation Score | ||||

| Serum Biomarkers | ||||

| ALT (U/L) | ||||

| AST (U/L) | ||||

| Liver Tissue Analysis | ||||

| Acetaldehyde (nmol/g) | ↓ (p < 0.05) | |||

| MAA Adducts (nmol/g) | ↓ (p < 0.05) | |||

| Triglycerides (mg/g) | ↓ (p < 0.01) | |||

| Inflammatory Cytokines | ||||

| IFN-γ (pg/mL) | ↓ (p < 0.01) | |||

| MCP-1 (pg/mL) | ↓ (p < 0.01) |

Atopic Dermatitis - Oxazolone-Induced Model

This model is used to induce a T-helper 2 (Th2)-dominant inflammatory response characteristic of atopic dermatitis, suitable for evaluating the anti-inflammatory effects of this compound on the skin.

Detailed Protocol:

-

Animals: BALB/c or NC/Nga mice, 6-8 weeks old.

-

Sensitization: On day 0, sensitize the mice by topically applying a 1.5% oxazolone solution in acetone to a shaved area on the abdomen.

-

Challenge: Starting on day 5, repeatedly challenge the mice by applying a 0.3% oxazolone solution to the ears and shaved back skin every 2-3 days for 2-3 weeks.

-

This compound Administration: Administer this compound orally or topically daily, starting from the first challenge day.

-

Assessments:

-

Clinical Scoring: Evaluate skin severity based on erythema, scaling, and erosion.

-

Ear Thickness: Measure ear swelling using a caliper.

-

Histology: Collect skin biopsies for H&E staining to assess epidermal thickness and inflammatory cell infiltration.

-

Biomarker Analysis: Measure serum IgE levels and cytokine levels (e.g., IL-4, IL-13) in skin homogenates.

-

Quantitative Data Presentation:

| Parameter | Vehicle Control | Oxazolone + Vehicle | Oxazolone + this compound |

| Clinical Score | ↓ | ||

| Ear Thickness (mm) | ↓ | ||

| Epidermal Thickness (µm) | ↓ | ||

| Spleen to Body Weight Ratio | ↓ | ||

| Serum IgE (ng/mL) | |||

| Skin IL-4 (pg/mg protein) |

Inflammatory Pain - Carrageenan-Induced Paw Edema Model

This is an acute, non-immune-mediated model of inflammation used to assess the analgesic and anti-inflammatory properties of this compound.

Detailed Protocol:

-

Animals: Male Sprague-Dawley rats or Swiss albino mice.

-

This compound Administration: Administer this compound orally 30-60 minutes before carrageenan injection.

-

Induction of Inflammation: Inject 1% λ-carrageenan solution subcutaneously into the plantar surface of the right hind paw. The contralateral paw receives a saline injection.

-

Assessments:

-

Paw Volume/Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) post-carrageenan injection.

-

Mechanical Allodynia: Assess the paw withdrawal threshold to mechanical stimuli using von Frey filaments.

-

Thermal Hyperalgesia: Measure the paw withdrawal latency to a thermal stimulus using a hot plate or radiant heat source.

-

Quantitative Data Presentation:

| Parameter | Vehicle Control | Carrageenan + Vehicle | Carrageenan + this compound |

| Paw Edema (% increase) | ↓ | ||

| Mechanical Withdrawal Threshold (g) | ↑ | ||

| Thermal Withdrawal Latency (s) | ↑ | ||

| Joint Swelling | ↓ |

Signaling Pathway Diagrams

RASP-Mediated NF-κB Activation

Caption: this compound blocks RASP-induced NF-κB activation.

RASP-Mediated NLRP3 Inflammasome Activation

Caption: this compound prevents RASP-mediated NLRP3 inflammasome activation.

Conclusion

This compound represents a novel therapeutic approach for a wide range of inflammatory diseases by targeting RASP. The animal models and protocols described herein provide a framework for the preclinical evaluation of this compound's efficacy. The presented data tables and signaling pathway diagrams offer a clear and structured format for the presentation and interpretation of experimental findings. These resources are intended to facilitate further research and development of this compound and other RASP inhibitors.

References

Application Notes and Protocols for Acloproxalap (ADX-629) in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acloproxalap (formerly ADX-629) is a first-in-class, orally administered, small-molecule inhibitor of reactive aldehyde species (RASP). RASP, such as malondialdehyde and 4-hydroxynonenal, are pro-inflammatory mediators that contribute to oxidative stress and inflammation. By sequestering RASP, this compound modulates the immune system, shifting it from a pro-inflammatory to an anti-inflammatory state. These notes provide an overview of the available preclinical data on this compound in mouse models, with a focus on a model of alcoholic liver disease (ALD), to guide researchers in designing their own studies.

Mechanism of Action